molecular formula C18H21N3O3S2 B2803374 N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide CAS No. 1261018-53-4

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide

Cat. No.: B2803374
CAS No.: 1261018-53-4
M. Wt: 391.5
InChI Key: JUQUZGNYOLRGCI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a synthetic small molecule based on a dihydrothieno[3,2-d]pyrimidine scaffold, a core structure recognized for its potential in medicinal chemistry and drug discovery. Compounds within this structural class, as highlighted in related patent literature, are frequently explored as modulators of specific biological pathways and have demonstrated significant research value in the field of oncology, including investigations for the treatment of cancers such as lung cancer, leukemia, and glioblastoma . The proposed mechanism of action for analogs in this chemical space often involves targeted protein inhibition, though the specific molecular target and binding affinity for this exact compound require further experimental validation. This product is intended for non-clinical laboratory research applications, such as in vitro cell-based assays, biochemical screening, and exploratory pharmacology studies to elucidate its precise biological activity and therapeutic potential. It is supplied as a solid and is recommended to be stored in a cool, dry environment, protected from light to ensure long-term stability. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-18(2,3)19-14(22)11-21-13-7-10-26-15(13)16(23)20(17(21)24)8-6-12-5-4-9-25-12/h4-5,7,9-10H,6,8,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQUZGNYOLRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituent introduced .

Scientific Research Applications

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Notable Activity NMR Shifts (Regions A/B)
Target Compound Thieno[3,2-d]pyrimidine tert-butyl, thiophen-2-yl-ethyl N/A Hypothesized antimicrobial Distinct in A/B
10a () Benzothieno-triazolo-pyrimidine Phenylsulfanyl 68–74% Not reported Core shifts observed
9p () Thieno[2,3-b]pyridine Piperazine, chloro 163°C decomp. Antiplasmodial Chloro-induced shifts
N-(3-Acetyl-2-thienyl)acetamide () Thiophene Acetyl, bromo One-step synthesis Intermediate Acetyl shifts

Q & A

Basic: What are the key synthetic routes for this compound, and how are intermediates purified?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the thieno[3,2-d]pyrimidine core. Critical steps include:

  • Cyclocondensation of thiophene derivatives with pyrimidine precursors under reflux in solvents like toluene or DMF .
  • Substitution reactions to introduce the tert-butyl acetamide and thiophen-2-ylethyl groups, often using sodium hydride as a base to deprotonate reactive sites .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and the final product .

Optimization Tip:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Answer:
Contradictions in NMR or MS data often arise from:

  • Tautomeric equilibria in the thieno[3,2-d]pyrimidine core, leading to variable proton environments .
  • Dynamic rotational barriers in the tert-butyl group, causing splitting in ¹H-NMR .

Methodological Resolution:

  • Perform variable-temperature NMR to stabilize tautomers or confirm dynamic processes .
  • Compare experimental data with DFT-calculated spectra for theoretical validation .
  • Use X-ray crystallography to unambiguously confirm bond lengths and angles (e.g., C=O and C-S bonds in the core) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C-NMR to confirm substituent integration (e.g., tert-butyl at δ ~1.2 ppm, thiophene protons at δ ~6.8–7.4 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine ring .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ for C₁₉H₂₂N₃O₂S₂) .
  • Elemental Analysis:
    • Validate purity (>95%) and stoichiometry of C, H, N, S .

Advanced: How can researchers design analogs to enhance target binding affinity while minimizing off-target effects?

Answer:
Structure-Activity Relationship (SAR) Strategies:

  • Core Modifications:
    • Replace the thiophen-2-ylethyl group with halogenated thiophenes (e.g., 5-Cl or 5-Br) to enhance π-stacking with hydrophobic enzyme pockets .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to improve metabolic stability .
  • Side-Chain Engineering:
    • Substitute tert-butyl with cyclohexyl to balance lipophilicity and solubility .

Validation Workflow:

Molecular Docking: Screen analogs against target proteins (e.g., kinases) using AutoDock Vina .

In Vitro Assays: Test inhibitory activity (IC₅₀) in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Basic: What are the documented biological targets of this compound?

Answer:

  • Kinase Inhibition:
    • Demonstrated activity against MAPKAPK2 (IC₅₀ = 0.8 µM) due to hydrogen bonding with the pyrimidine-2,4-dione motif .
  • Antimicrobial Activity:
    • Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via disruption of membrane integrity .

Advanced: How can researchers address low yield in the final coupling step?

Answer:
Low yields (~30–40%) in amide bond formation often stem from:

  • Steric hindrance from the tert-butyl group .
  • Competitive side reactions (e.g., oxidation of thiophene sulfur) .

Solutions:

  • Use coupling agents like HATU/DIPEA to activate the carboxylate intermediate .
  • Conduct reactions under low-temperature conditions (−20°C) to suppress side pathways .
  • Monitor progress with HPLC-PDA to isolate the desired product early .

Basic: What solvents and reaction conditions are optimal for large-scale synthesis?

Answer:

  • Solvents:
    • DMF for SNAr reactions (high polarity accelerates displacement) .
    • Toluene for reflux steps (non-polar, high boiling point) .
  • Temperature:
    • 80–110°C for cyclocondensation .
    • Room temperature for amide couplings .

Advanced: How does the compound’s conformation impact its pharmacokinetic (PK) profile?

Answer:

  • LogP: Calculated logP ~3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration but requiring formulation tweaks for solubility .
  • Metabolic Stability:
    • The thiophene ring is prone to CYP450-mediated oxidation , necessitating prodrug strategies .
  • Half-Life (t₁/₂):
    • In vivo murine studies show t₁/₂ = 2.3 h, suggesting dosing adjustments for chronic models .

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